Computational Physicochemical Profiling: Lipophilicity (XLogP3) Comparison vs. 4-Methyl Analog
The target compound exhibits an XLogP3 of 4.8, which is lower than the 4-methyl analog N'-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide (XLogP3 = 5.0) [1][2]. This difference of 0.2 log units indicates the 4-fluoro substitution introduces greater polarity relative to the 4-methyl group, potentially enhancing aqueous solubility and reducing non-specific protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.8 |
| Comparator Or Baseline | N'-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide, XLogP3 = 5.0 |
| Quantified Difference | Difference = -0.2 log units |
| Conditions | Computed by XLogP3 3.0, PubChem release 2021.05.07 [1][2] |
Why This Matters
A lower logP can be crucial for achieving desirable pharmacokinetic profiles, as excessively high lipophilicity is associated with poor solubility, rapid metabolic clearance, and off-target promiscuity.
- [1] PubChem. Compound Summary for CID 4248360, N'-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide. National Center for Biotechnology Information. Retrieved May 9, 2026. View Source
- [2] PubChem. Compound Summary for CID 7105528, N'-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide. National Center for Biotechnology Information. Retrieved May 9, 2026. View Source
